4,6-Dichloro-3-methylbenzofuran
Overview
Description
4,6-Dichloro-3-methylbenzofuran is a chemical compound belonging to the benzofuran family, characterized by its two chlorine atoms and a methyl group attached to the benzofuran ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-3-methylbenzofuran typically involves the following steps:
Starting Materials: The synthesis begins with 3-methylbenzofuran as the starting material.
Halogenation: Chlorination reactions are performed to introduce chlorine atoms at the 4 and 6 positions of the benzofuran ring. This is usually achieved using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions.
Purification: The final product is purified through techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 4,6-Dichloro-3-methylbenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives such as 4,6-dichloro-3-methylbenzofurandione.
Reduction: Reduction reactions can lead to the formation of this compound derivatives with reduced functional groups.
Substitution: Substitution reactions at the chlorine positions can introduce different functional groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: 4,6-Dichloro-3-methylbenzofurandione
Reduction Products: Reduced derivatives of this compound
Substitution Products: Various substituted benzofurans depending on the nucleophile or electrophile used
Scientific Research Applications
4,6-Dichloro-3-methylbenzofuran has found applications in several scientific fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4,6-Dichloro-3-methylbenzofuran exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
4,6-Dichloro-3-methylbenzofuran is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: 3,4-Dichloro-2-methylbenzofuran, 2,5-Dichloro-3-methylbenzofuran, 4,6-Dichloro-2-methylbenzofuran
Uniqueness: The position and number of chlorine atoms, as well as the presence of the methyl group, contribute to its distinct chemical and biological properties.
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Properties
IUPAC Name |
4,6-dichloro-3-methyl-1-benzofuran | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2O/c1-5-4-12-8-3-6(10)2-7(11)9(5)8/h2-4H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIXOZFFMGRBBHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C1C(=CC(=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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